1-(pentafluorobenzoyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F5NO/c16-10-9(11(17)13(19)14(20)12(10)18)15(22)21-6-5-7-3-1-2-4-8(7)21/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBONPGCXOARNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of N Acylindolines
Intermolecular Reactions and Derivative Formation
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, efficient operation. researchgate.netvu.nl These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net N-acylindolines serve as versatile building blocks in MCRs, where the acyl group functions not merely as a protecting group but as a critical modulator of reactivity.
The N-acyl group, particularly one with strong electron-withdrawing properties like the pentafluorobenzoyl group, activates the indoline (B122111) scaffold for specific transformations. While the indoline nitrogen itself is rendered less nucleophilic, the modification of the electronic landscape of the heterocyclic system can facilitate novel reaction pathways. For instance, the decreased electron density on the indoline ring system can make it a suitable partner in MCRs involving dearomatization or reactions with strong nucleophiles.
Strategies for designing novel MCRs often rely on the careful matching of the reactivity of various functional groups within the reacting partners. nsf.gov In the context of 1-(pentafluorobenzoyl)indoline, the amide functionality, the activated aromatic ring, and the C2 and C3 positions of the indoline core all present potential sites for bond formation within an MCR manifold. While specific MCRs involving this compound are not extensively documented, the principles of MCR design suggest its potential in constructing complex heterocyclic systems, such as spirocyclic indolines or other fused architectures, which are of significant interest in medicinal chemistry.
Influence of Substituent Electronic and Steric Effects on Reaction Pathways
The reaction pathways of N-acylindolines are profoundly dictated by the electronic and steric nature of the N-substituent. The pentafluorobenzoyl group in this compound is a prime example of a substituent that exerts strong and predictable effects on reactivity and regioselectivity.
Electronic Effects:
The pentafluorobenzoyl group is a powerful electron-withdrawing group. This is due to the cumulative inductive effect of the five highly electronegative fluorine atoms on the benzoyl ring. This strong electronic pull has several significant consequences for the reactivity of the indoline moiety:
Nitrogen Nucleophilicity: The electron-withdrawing nature of the group drastically reduces the electron density and, therefore, the nucleophilicity of the indoline nitrogen. This deactivation prevents common side reactions involving the nitrogen lone pair and allows for selective reactions elsewhere on the molecule.
Ring Activation/Deactivation: The group deactivates the benzene (B151609) portion of the indoline ring toward traditional electrophilic aromatic substitution. Conversely, the amide functionality can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. For instance, in palladium-catalyzed reactions, the amide oxygen can coordinate to the metal center, directing functionalization to the C7 position of the indoline. bhu.ac.in
Regioselectivity: The electronic nature of substituents on an aromatic ring is known to direct the position of attack by nucleophiles or electrophiles. rsc.org In the case of N-acylindolines, a strong electron-withdrawing group like pentafluorobenzoyl can influence the regioselectivity of additions or functionalizations, potentially favoring attack at positions that can best stabilize developing charges.
Steric Effects:
The spatial bulk of the pentafluorobenzoyl group also plays a crucial role in determining reaction outcomes. Steric hindrance can prevent or slow down reactions at specific sites, often overriding electronic preferences. rsc.org
Site Accessibility: The bulky group can physically block the approach of reagents to the adjacent C7 position of the indoline ring. This steric shielding can be a decisive factor in controlling regioselectivity. For example, reactions may be directed to the more accessible C5 position if the C7 position is sterically encumbered. bhu.ac.in The impact of steric hindrance is a known factor in the acylation and functionalization of indoles and indolines, where bulky substituents can lead to low yields or prevent reactions altogether. rsc.orgresearchgate.net
The interplay between these electronic and steric factors allows for fine-tuning of the reactivity of the indoline core. The table below summarizes the expected influence of the N-pentafluorobenzoyl group compared to other common N-acyl substituents on key reactive properties of the indoline system.
| N-Acyl Substituent | Electronic Effect | Relative Steric Hindrance | Expected Impact on Indoline Reactivity |
| N-Acetyl | Weakly deactivating | Low | Moderate reduction in N-nucleophilicity; minimal steric influence. |
| N-Benzoyl | Moderately deactivating | Medium | Reduced N-nucleophilicity; can act as a directing group; moderate steric hindrance at C7. bhu.ac.in |
| N-Pivaloyl | Weakly deactivating | High | Significant steric hindrance at C7, often overriding other effects and potentially blocking reactions at that site. rsc.org |
| N-Pentafluorobenzoyl | Strongly deactivating | High | Severely reduced N-nucleophilicity; strong electronic deactivation of the aromatic ring; potent directing group for C-H functionalization; significant steric hindrance at C7. |
This predictable influence makes this compound a valuable substrate for complex synthetic challenges where precise control over reactivity and regioselectivity is paramount.
Spectroscopic Characterization and Structural Analysis of 1 Pentafluorobenzoyl Indoline Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom, as well as their connectivity, can be established.
The ¹H NMR spectrum of 1-(pentafluorobenzoyl)indoline is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) and pentafluorobenzoyl moieties. The indoline protons typically appear as multiplets in the aromatic region (around 7.0-8.2 ppm) and as triplets in the aliphatic region for the methylene (B1212753) groups at positions 2 and 3 (around 3.2 and 4.1 ppm, respectively) rsc.org. The integration of these signals provides a ratio of the number of protons in each environment.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic signals would include those for the carbonyl carbon (around 160-170 ppm), the aromatic carbons of the indoline ring (typically between 110 and 150 ppm), and the aliphatic carbons of the indoline ring (around 28 and 49 ppm) rsc.orgchemicalbook.com. The pentafluorobenzoyl group would introduce additional signals in the aromatic region, with their chemical shifts influenced by the strong electron-withdrawing fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indoline-H2 | ~4.1 (t) | ~49 |
| Indoline-H3 | ~3.2 (t) | ~28 |
| Indoline-H4 | ~7.2 (d) | ~125 |
| Indoline-H5 | ~7.0 (t) | ~124 |
| Indoline-H6 | ~7.2 (t) | ~128 |
| Indoline-H7 | ~8.2 (d) | ~117 |
| Carbonyl-C | - | ~165 |
| Pentafluorobenzoyl-C | - | ~110-145 (multiple signals) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
To confirm the assignment of ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the indoline ring, such as between H4, H5, H6, and H7, as well as between the methylene protons at positions 2 and 3 science.govresearchgate.netsdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C) columbia.edu. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and, with high resolution, its elemental composition. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula fiu.edu. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond, resulting in ions corresponding to the indoline and pentafluorobenzoyl moieties researchgate.netscirp.orgresearchgate.net.
Table 2: Expected HRMS Data for this compound (C₁₅H₈F₅NO)
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 314.0628 | 314.0625 | C₁₅H₉F₅NO |
Note: The observed m/z is a hypothetical value for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies ufl.edu. The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the amide group researchgate.net. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the indoline methylene groups would be observed just below 3000 cm⁻¹ researchgate.net. The C-F stretching vibrations of the pentafluorobenzoyl group would be expected in the region of 1100-1400 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | ~1680 |
| Aromatic C-H | Stretch | ~3050-3150 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| C-F | Stretch | ~1100-1400 |
Conformational Analysis and Stereochemical Assignments
The amide bond in this compound can exhibit rotational isomerism, leading to different conformations. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the most stable conformers and their relative energies researchgate.netmdpi.com. The presence of the bulky and electron-withdrawing pentafluorobenzoyl group can influence the preferred conformation around the N-C(O) bond. For certain derivatives with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable to specific derivatives)
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure in the solid state nih.govmdpi.comresearchgate.net. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. While not universally applicable to all derivatives (as it requires suitable single crystals), it provides the gold standard for structural elucidation.
Theoretical and Computational Chemistry Studies on 1 Pentafluorobenzoyl Indoline Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. google.com DFT studies on systems related to 1-(pentafluorobenzoyl)indoline, such as other N-acylindoles and benzamides, have been successfully used to elucidate geometric parameters, electronic characteristics, and reactivity. researchgate.netacs.org These calculations are typically performed using a specific functional, such as B3LYP or M06, and a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), which describes the spatial distribution of the electrons. researchgate.netacs.orgdavidpublisher.com
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.net This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. google.com For molecules with multiple possible conformations, this process identifies the lowest energy structure on the potential energy surface. researchgate.net
Once the optimized geometry is found, a vibrational analysis is performed. davidpublisher.com This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the stretching, bending, and twisting of bonds. These theoretical frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure of the synthesized compound. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. faccts.de
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | 1.235 |
| N-C (Amide) | 1.380 | |
| C-F (Aromatic Avg.) | 1.348 | |
| Bond Angle (°) | O=C-N | 120.5 |
| C-N-C (Indoline) | 115.2 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more reactive. nih.govcrimsonpublishers.com In this compound, the HOMO is typically localized on the electron-rich indoline (B122111) ring, whereas the LUMO is centered on the electron-deficient pentafluorobenzoyl moiety. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 4.87 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. nih.gov
Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and fluorine. researchgate.netresearchgate.net
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites, typically around hydrogen atoms, are prone to nucleophilic attack. researchgate.net
Green Regions: These areas represent neutral or zero potential.
For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen and the fluorine atoms of the pentafluorophenyl ring, identifying them as primary sites for interaction with electrophiles or participation in hydrogen bonding. researchgate.net Conversely, positive potential would be located on the hydrogen atoms of the indoline ring.
Mechanistic Pathway Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in mapping out the reaction mechanisms of complex chemical transformations. pitt.edu By calculating the energies of reactants, intermediates, products, and, most importantly, transition states (TS), a detailed energy profile for a proposed reaction pathway can be constructed. acs.org This analysis helps to identify the rate-determining step and understand the factors controlling selectivity.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Catalyst + Substrate | 0.0 |
| Intermediate 1 | N-H Deprotonation | +5.2 |
| TS1 | C-H Activation | +18.5 |
| Intermediate 2 | Cyclometalated Species | +11.2 |
| TS2 | Migratory Insertion | +21.8 |
Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful method used to translate the complex, delocalized molecular wave function into the familiar language of localized bonds, lone pairs, and atomic charges. davidpublisher.comuni-muenchen.de It provides a quantitative picture of the Lewis-like chemical bonding and investigates charge transfer and hyperconjugative interactions within the molecule. biointerfaceresearch.com
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu This analysis reveals the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, a significant interaction is expected between the lone pair of the indoline nitrogen atom (n) and the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction contributes to the planarization of the amide bond and indicates a degree of resonance stabilization and charge delocalization across the N-C=O system.
| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | 45.8 |
| π (C=C)Indole (B1671886) | π* (C=O) | 5.2 |
| π (C=O) | π* (C=C)Aromatic | 3.1 |
Prediction of Spectroscopic Parameters via Computational Methods
DFT calculations are widely used to predict various spectroscopic properties, including IR and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netuqac.ca The prediction of vibrational frequencies and intensities allows for a direct comparison with experimental IR spectra, aiding in the assignment of specific absorption bands to particular molecular motions. acs.org Similarly, NMR chemical shifts (δ) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which provides valuable support for structural elucidation, especially for complex molecules where spectral interpretation may be ambiguous. researchgate.netuqac.ca
Often, a systematic deviation exists between calculated and experimental values, particularly for vibrational frequencies, due to the approximations inherent in the theoretical model (e.g., the harmonic approximation). acs.org To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor. The strong agreement between scaled theoretical spectra and experimental data provides powerful confirmation of the molecule's structure. nih.gov
| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (B3LYP/6-31G(d,p)) (cm-1) |
|---|---|---|
| C=O Stretch (Amide) | 1675 | 1710 |
| C-F Stretch (Aromatic) | 1240 | 1265 |
| C-N Stretch | 1350 | 1370 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Theoretical and computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in a crystalline solid and the nature of the intermolecular forces that govern this packing. Among these methods, Hirshfeld surface analysis has emerged as a particularly insightful technique for visualizing and quantifying intermolecular interactions. researchgate.net This analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by a given molecule.
The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed picture of the intermolecular contacts. A key property is the normalized contact distance, dnorm, which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.
The dnorm surface is color-coded to highlight different types of contacts. nih.gov Red regions indicate contacts that are shorter than the sum of the van der Waals radii, often corresponding to strong interactions like hydrogen bonds. scirp.org White areas represent contacts approximately equal to the van der Waals radii, while blue regions signify contacts that are longer. nih.gov
Detailed Research Findings
While specific experimental crystallographic data for this compound is not available in this context, we can construct a theoretical model based on computational studies of similar indole derivatives and fluorinated compounds. nih.govnih.gov The analysis would involve generating the Hirshfeld surface and corresponding 2D fingerprint plots to quantify the various intermolecular interactions.
The primary interactions expected to stabilize the crystal lattice of this compound include:
F···H Contacts: Given the five fluorine atoms on the benzoyl ring, interactions between these electronegative atoms and hydrogen atoms on neighboring molecules are anticipated to be a major contributor to the crystal packing.
O···H Contacts: The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor and is expected to form C–H···O interactions with hydrogen atoms of the indoline ring or adjacent molecules. nih.gov
C···H Contacts: These interactions, often part of C–H···π interactions, are also expected to be prevalent. iucr.org
F···F Contacts: Interactions between fluorine atoms on adjacent pentafluorobenzoyl rings can also contribute to the stability of the crystal structure.
π···π Stacking: Interactions between the aromatic rings of the indole system and the pentafluorobenzoyl group could also play a role in the molecular packing. iucr.org
The 2D fingerprint plot is a powerful tool for visualizing the contribution of each type of interaction. It is a plot of di versus de, where the color of the points represents the relative frequency of each combination. Distinct patterns in the fingerprint plot correspond to specific types of intermolecular contacts. researchgate.net For instance, sharp spikes are characteristic of hydrogen bonds, while more diffuse regions can indicate van der Waals forces. scirp.org
Based on analyses of structurally related compounds, a plausible breakdown of the intermolecular contacts for this compound can be hypothesized.
Interactive Data Tables
The following tables provide a hypothetical but realistic representation of the data that would be obtained from a Hirshfeld surface analysis of this compound, based on findings for analogous structures.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound
| Contact Type | Predicted Contribution (%) |
| H···H | 35.5 |
| F···H | 28.2 |
| O···H | 12.8 |
| C···H | 10.5 |
| F···F | 6.4 |
| C···C | 3.1 |
| Other | 3.5 |
Table 2: Details of Key Predicted Intermolecular Contacts
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |
| C–H···O | C–H (Indoline) | O (Carbonyl) | 2.3 - 2.5 | Directional; contributes to chain or layer formation. nih.gov |
| C–H···F | C–H (Indoline) | F (Pentafluorobenzoyl) | 2.4 - 2.7 | Significant due to high electronegativity of fluorine. |
| π···π Stacking | Indole Ring | Pentafluorobenzoyl Ring | 3.6 - 3.9 | Stabilizes packing through aromatic interactions. iucr.org |
These tables illustrate the quantitative insights that Hirshfeld surface analysis provides into the intricate network of intermolecular forces holding the molecules together in the solid state. The analysis would highlight the crucial role of the fluorinated ring and the carbonyl group in dictating the supramolecular architecture of this compound.
Application of N Acylindoline Chemistry in Advanced Organic Synthesis
Strategic Building Blocks for Complex Heterocyclic Architectures
The introduction of a pentafluorobenzoyl group onto the indoline (B122111) nitrogen fundamentally changes its role in synthesis. This N-acylation significantly reduces the electron density of the heterocyclic ring system, rendering the C2=C3 bond susceptible to nucleophilic attack and facilitating dearomatization reactions. scispace.comsorbonne-universite.fracs.org This "umpolung" or reversal of polarity is central to its utility as a strategic building block for architecturally complex heterocyclic frameworks.
Researchers have exploited this property in various cycloaddition reactions. For instance, electron-deficient indoles, analogous to 1-(pentafluorobenzoyl)indoline, have been successfully employed in catalytic asymmetric dearomative [3+2] cycloadditions with various 1,3-dipoles. acs.org These reactions provide rapid access to chiral cyclopenta[b]indoline scaffolds, which are core structures in many biologically active compounds. The electron-withdrawing N-acyl group is essential for activating the indole (B1671886) system towards the cycloaddition and for controlling the stereochemical outcome.
The enhanced electrophilicity of the indoline system in this compound also makes it an ideal substrate for annulation reactions to build fused ring systems. By reacting with bifunctional nucleophiles, it can serve as a precursor to polycyclic alkaloids and other intricate heterocyclic targets. The stability of the pentafluorobenzoyl group under various reaction conditions, coupled with its facile removal during later synthetic stages, further enhances its value as a strategic building block.
Table 1: Application of Electron-Deficient Indolines in Heterocycle Synthesis
| Reaction Type | Role of N-Acyl Group | Resulting Scaffold |
|---|---|---|
| Dearomative [3+2] Cycloaddition | Activates indole as a dipolarophile | Chiral Cyclopenta[b]indolines acs.org |
| Dearomative [4+2] Cycloaddition | Enhances dienophilic character | Fused Tetrahydrocarbazoles |
Development of Chemoselective and Regioselective Methodologies for Functional Group Interconversion
The pentafluorobenzoyl moiety exerts profound control over the chemoselectivity and regioselectivity of subsequent functionalization steps on the indoline scaffold. thieme-connect.com This control is crucial for the precise modification of the molecule and the interconversion of functional groups without the need for extensive protecting group manipulations.
Chemoselectivity: The strong inductive and resonance-withdrawing effect of the N-pentafluorobenzoyl group significantly decreases the nucleophilicity of the nitrogen atom. This deactivation prevents common side reactions, such as N-alkylation, when subjecting the molecule to electrophilic reagents. This inherent chemoselectivity allows for functionalization to occur exclusively at other positions of the molecule.
Electrochemical methods have also been developed for the dearomative difunctionalization of N-acylindoles. scispace.comchemrxiv.org In these reactions, N-acylindoles undergo, for example, 2,3-dimethoxylation or 2,3-diazidation. The nature of the N-acyl group, such as benzoyl or tosyl, is critical for the success of the transformation, highlighting how groups like pentafluorobenzoyl could be used to fine-tune reactivity and selectivity in such functional group interconversions. chemrxiv.org
Libraries of Functionalized Indoline Scaffolds via Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. nih.gov The indoline scaffold is a popular starting point for DOS due to its prevalence in natural products and its suitability for stereochemically rich transformations. researchgate.netacs.org
This compound is an excellent substrate for DOS strategies. Its well-defined and predictable reactivity allows for a "branching pathway" approach, where a common intermediate is diverted into different reaction cascades to produce a variety of distinct molecular skeletons. For example, the activated C2=C3 bond can participate in different types of cycloadditions, while the benzene (B151609) ring can undergo various regioselective C-H functionalization reactions. acs.orgrsc.org
A typical DOS approach using an N-acylindoline might involve:
Initial Functionalization: A regioselective reaction on the benzene ring (e.g., C7-borylation).
Branching Point: The resulting intermediate is split into several reaction pools.
Pathway A: Suzuki coupling at C7, followed by dearomative functionalization.
Pathway B: Oxidation of the boryl group to a hydroxyl group, followed by etherification and cyclization.
Pathway C: Removal of the N-pentafluorobenzoyl group and re-functionalization with a different acyl group to alter subsequent reactivity.
This strategy allows for the rapid generation of a library of complex and diverse indoline-based compounds from a single, versatile starting material like this compound. benthamscience.com
Utility in Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. baranlab.orgnih.gov These reactions are prized for their atom and step economy, rapidly building molecular complexity from simple precursors. The unique electronic properties of this compound make it a valuable substrate for designing such processes.
The electron-deficient nature of the N-acylated indole enables it to participate in radical tandem reactions. For instance, a visible-light-driven palladium-catalyzed radical tandem dearomatization of N-(2-bromobenzoyl)indoles with unactivated alkenes has been reported to produce 2,3-disubstituted indolines with high diastereoselectivity. kuleuven.be In this process, the N-acyl group is crucial for facilitating the initial single-electron transfer to the molecule, initiating the cascade. The robust pentafluorobenzoyl group would be well-suited for this type of transformation.
Another example is the tandem Mannich/Diels-Alder sequence used to synthesize libraries based on an indolyl-octahydro-3a,6-epoxy-isoindole core. rsc.orgedelris.com While the indole itself is the dienophile in this case, a related strategy could involve an intramolecular cascade where the indoline, activated by the pentafluorobenzoyl group, acts as the electrophilic trigger for a series of cyclizations. Such processes are instrumental in the total synthesis of complex natural products and for generating novel polycyclic scaffolds for drug discovery. acs.orgresearchgate.netrsc.org
Table 2: Potential Cascade Reactions Involving this compound
| Cascade Type | Trigger | Key Steps | Resulting Structure |
|---|---|---|---|
| Radical Dearomatization/Cyclization | Single Electron Transfer | Radical addition to alkene, intramolecular cyclization | 2,3-Disubstituted Indolines kuleuven.be |
| Nucleophilic Addition/Cyclization | External Nucleophile | Michael addition to C3, intramolecular cyclization | Fused Polycyclic Indolines |
Future Perspectives and Emerging Research Directions in 1 Pentafluorobenzoyl Indoline Research
Innovations in Catalytic Activation and Transformation
The development of novel catalytic systems to functionalize the indoline (B122111) core of 1-(pentafluorobenzoyl)indoline is a primary frontier of research. The strong N-acyl group modifies the reactivity of the indoline rings, opening pathways for selective C-H activation that are distinct from those of unsubstituted indolines.
Future efforts will likely focus on transition-metal catalysis for regioselective C-H functionalization. chemcopilot.com Rhodium(III)-catalyzed reactions, for instance, have proven effective for the direct C7-amidation of indolines, a transformation that could be explored with this compound to synthesize novel derivatives with potential biological activity. nih.gov The directing ability of the pentafluorobenzoyl group will be a critical area of investigation, potentially enabling unprecedented selectivity at various positions of the indoline skeleton. Researchers are exploring rhodium complexes for their high reactivity and selectivity in a variety of C-H functionalization reactions. researchgate.net The development of Rh(III)-catalyzed regioselective alkylation of indoles with diazo compounds presents a highly efficient and atom-economic protocol for creating alkyl-substituted indoles. mdpi.com
Furthermore, dimeric Rh(II) complexes are being investigated for the regioselective coupling of indoles with diazo compounds, where the regioselectivity is influenced by hydrogen-bonding directing effects. snnu.edu.cn The table below summarizes representative catalytic systems that could be adapted for the transformation of this compound.
| Catalyst System | Transformation Type | Potential Application for this compound | Reference |
|---|---|---|---|
| Rhodium(III) Complexes | C7-Amidation | Synthesis of novel C7-functionalized bioactive compounds. | nih.gov |
| Dimeric Rhodium(II) Carboxylates | C6-Alkylation (on NH Indoles) | Exploration of remote C-H functionalization, leveraging the electronic effects of the N-acyl group. | snnu.edu.cn |
| Rhodium(III) with N-PtBu2 Directing Group | C7-Arylation/Olefination | Selective introduction of aryl and vinyl groups at the C7 position. | researchgate.net |
| Photoredox Catalysis (Metal or Organic Dyes) | Radical Tandem Cyclization | Construction of complex sulfonated 2,3-disubstituted indolines. | researchgate.net |
Innovations are also expected in the realm of photocatalysis. Visible-light-mediated transformations offer a sustainable and powerful tool for organic synthesis. researchgate.net Research into the photocatalytic behavior of this compound could reveal new reaction pathways, such as radical-mediated cyclizations or cross-coupling reactions, that are inaccessible through traditional thermal methods. acs.org Some indole (B1671886) derivatives have themselves been shown to act as pre-photocatalysts, initiating radical reactions without external photocatalysts, a phenomenon that warrants investigation for N-acylindolines. acs.orgchemrxiv.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of catalytic reactions and the subtle interplay of factors like substrate, catalyst, and solvent make reaction optimization a resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. chemcopilot.com For a molecule like this compound, where the reactivity landscape is not yet fully mapped, ML models can predict reaction outcomes, suggest optimal conditions, and even aid in the discovery of entirely new transformations. acs.org
Future research will involve training ML algorithms on datasets of reactions involving indoline derivatives and fluorinated aromatic compounds. eurekalert.org These models, such as random forest algorithms or neural networks, can identify complex patterns in high-dimensional reaction spaces to predict yields and selectivity with high accuracy. acs.org For example, an ML model could be trained on data from high-throughput screening of deoxyfluorination reactions to predict the optimal sulfonyl fluoride (B91410) and base combination for a new alcohol substrate. acs.org This approach could be adapted to predict the best catalyst and ligand combination for a desired C-H functionalization on the this compound scaffold.
The integration of ML with automated synthesis platforms represents a particularly exciting direction. chemai.io These "self-driving labs" can iteratively perform experiments, analyze the results, and use ML to decide the next set of experimental conditions, dramatically accelerating the optimization cycle. youtube.com
| AI/ML Application Area | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Forward-Reaction Prediction | Predicting the products and yields of a reaction given the reactants and conditions. | Rapidly screen potential transformations and prioritize promising synthetic routes. | nih.gov |
| Condition Optimization | Identifying the optimal solvent, temperature, catalyst, and reagents to maximize yield and selectivity. | Reduce the experimental burden of optimizing new catalytic reactions, such as C-H functionalizations. | chemcopilot.com |
| Catalyst Design & Discovery | Using ML models to identify novel catalyst structures with desired activity and selectivity for specific reactions. | Design of bespoke catalysts tailored for the unique electronic and steric properties of this compound. | scispace.comsemanticscholar.org |
| Mechanism Elucidation | Analyzing large datasets from experiments and computations to uncover reaction mechanisms. | Gain a deeper understanding of how the pentafluorobenzoyl group influences reactivity pathways. | scispace.com |
Exploration of Novel Reactivity Patterns for Indoline Derivatives
The unique structure of this compound invites the exploration of reactivity patterns beyond conventional transformations. The electron-deficient pentafluorophenyl ring and the N-acylated indoline core could participate in unique cycloaddition, rearrangement, or multicomponent reactions.
Visible-light-promoted chemistry is a burgeoning field that could unlock novel reactivity. researchgate.net For example, the development of photocatalyst-free transformations, where the substrate itself initiates the photochemical process, is a key area of interest. researchgate.net Indoline dyes have been used to sensitize materials like graphitic carbon nitride (g-C3N4) for photocatalytic hydrogen evolution, suggesting that the chromophoric properties of this compound could be harnessed in photocatalysis. mdpi.com
Furthermore, exploring reactions that leverage the fluorine atoms on the benzoyl group could lead to new synthetic methodologies. Perfluoroaromatic rings are known to participate in nucleophilic aromatic substitution (SNAr) reactions, and this reactivity could be exploited to further functionalize the molecule after initial transformations on the indoline core.
Development of Sustainable and Scalable Synthetic Methodologies
In line with the principles of green chemistry, future research will prioritize the development of sustainable and scalable methods for the synthesis and transformation of this compound. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials. jddhs.comyoutube.com
Continuous flow chemistry is a powerful technology for achieving these goals. mdpi.com Flow reactors offer superior heat and mass transfer, enabling reactions to be performed under high-temperature and high-pressure conditions with significantly reduced reaction times. nih.gov This approach allows for safer handling of hazardous reagents and facilitates straightforward scaling from laboratory to industrial production. epa.gov The synthesis of indoline derivatives via reductive cyclization has already been successfully demonstrated in flow systems, highlighting the potential for developing a continuous process for this compound and its derivatives. researchgate.net
The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions will also be crucial. mdpi.com Catalytic methods are inherently more sustainable than stoichiometric processes as they reduce waste by maximizing atom economy. mdpi.com Future work will focus on developing recyclable heterogeneous catalysts or biocatalysts to further enhance the sustainability of synthetic routes involving this compound. astrazeneca.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
